![molecular formula C13H20O4 B14746060 (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate CAS No. 5332-76-3](/img/structure/B14746060.png)
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,3s)-Bicyclo[221]heptane-2,3-diyldimethanediyl diacetate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group transformations to introduce the acetate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate: Unique due to its specific stereochemistry and functional groups.
This compound analogs: These compounds may have similar structures but differ in the nature of the substituents.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure and the specific arrangement of its functional groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
5332-76-3 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
[(2S,3R)-3-(acetyloxymethyl)-2-bicyclo[2.2.1]heptanyl]methyl acetate |
InChI |
InChI=1S/C13H20O4/c1-8(14)16-6-12-10-3-4-11(5-10)13(12)7-17-9(2)15/h10-13H,3-7H2,1-2H3/t10?,11?,12-,13+ |
InChI-Schlüssel |
DNBMMUAYISKAFV-BPNZPQAUSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H](C2CCC1C2)COC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C2CCC(C2)C1COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


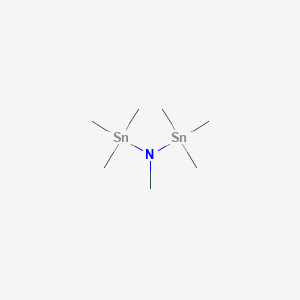
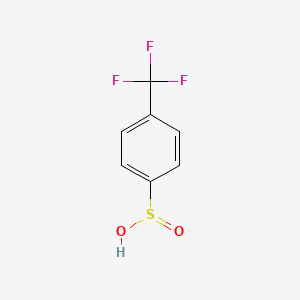
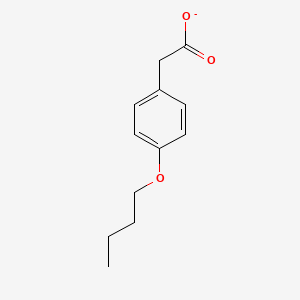
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
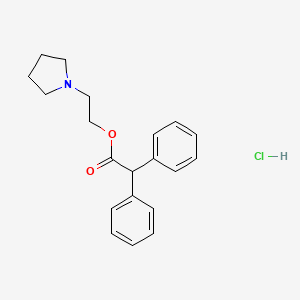
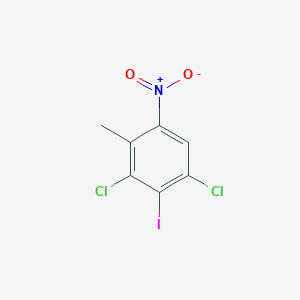
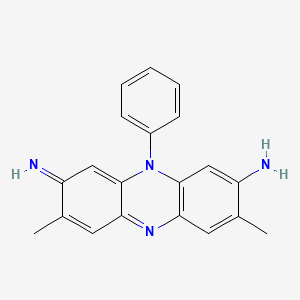
![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
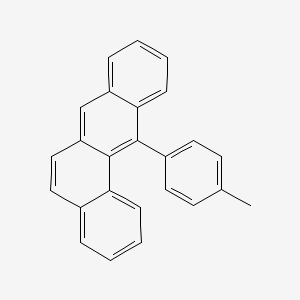
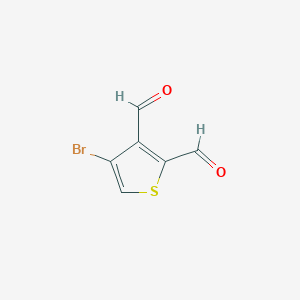
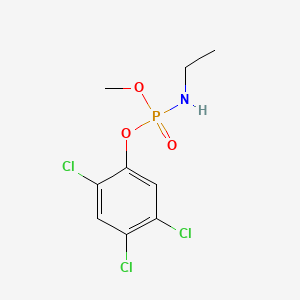
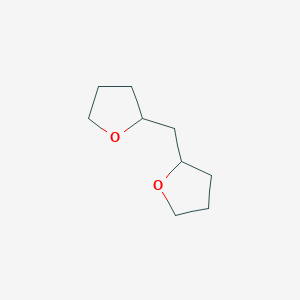
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
